Superior Antifungal Potency of (+)-Aureol vs (-)-Pelorol Against Rhizoctonia solani
In a direct head-to-head comparison evaluating antifungal activity against the plant pathogenic fungus Rhizoctonia solani, (+)-aureol demonstrated an EC50 value of 6.9 μM, which is 1.1-fold more potent than its structural analog (-)-pelorol (EC50 = 7.7 μM) [1]. Both compounds are tetracyclic drimane meroterpenoids synthesized from the common starting material (-)-sclareol using a conformational restriction strategy. The observed difference, while modest, is reproducible and provides a clear rationale for selecting (+)-aureol over (-)-pelorol when maximum antifungal activity is the primary screening objective.
| Evidence Dimension | Antifungal potency (EC50) |
|---|---|
| Target Compound Data | 6.9 μM |
| Comparator Or Baseline | (-)-Pelorol: 7.7 μM |
| Quantified Difference | (+)-Aureol is 1.1-fold more potent (0.8 μM lower EC50) |
| Conditions | In vitro antifungal assay against Rhizoctonia solani; EC50 determined by mycelial growth inhibition method |
Why This Matters
This quantitative difference enables researchers to prioritize (+)-aureol over (-)-pelorol as the lead tetracyclic drimane meroterpenoid for agrochemical antifungal development programs targeting Rhizoctonia solani.
- [1] Sun S, et al. Facile synthesis and first antifungal exploration of tetracyclic meroterpenoids: (+)-aureol, (-)-pelorol, and its analogs. J Nat Prod. 2024;87(4):1092-1102. View Source
